molecular formula C15H11Cl3N2O4 B11709335 4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

Cat. No.: B11709335
M. Wt: 389.6 g/mol
InChI Key: IRJNQLWVLRZAAT-UHFFFAOYSA-N
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Description

4-Nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl ring and a 2,2,2-trichloro-1-phenoxyethyl substituent on the amide nitrogen.

Properties

Molecular Formula

C15H11Cl3N2O4

Molecular Weight

389.6 g/mol

IUPAC Name

4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

InChI

InChI=1S/C15H11Cl3N2O4/c16-15(17,18)14(24-12-4-2-1-3-5-12)19-13(21)10-6-8-11(9-7-10)20(22)23/h1-9,14H,(H,19,21)

InChI Key

IRJNQLWVLRZAAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

A widely employed method for benzamide derivatives involves carbodiimide reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) with 4-dimethylaminopyridine (DMAP) as a catalyst. For 4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide, this approach would entail:

  • Activation of 4-nitrobenzoic acid : Reacting 4-nitrobenzoic acid with EDCI and DMAP in dichloromethane (DCM) at ambient temperature for 30 minutes.
  • Nucleophilic attack by 2,2,2-trichloro-1-phenoxyethylamine : Introducing the amine to the activated acid, followed by stirring for 16 hours.
  • Workup : Aqueous extraction, drying with anhydrous Na₂SO₄, and solvent evaporation.

Key Data :

Parameter Value Source
Yield (analogous) 60%
Solvent Dichloromethane
Catalyst EDCI/DMAP

This method’s efficiency depends on the purity of the trichloro-phenoxyethylamine precursor, which may require prior synthesis via etherification (Section 2).

Polyphosphoric Acid (PPA) Condensation

Polyphosphoric acid facilitates direct condensation between carboxylic acids and amines under high-temperature conditions. For the target compound:

  • Mixing precursors : Combine 4-nitrobenzoic acid and 2,2,2-trichloro-1-phenoxyethylamine in PPA.
  • Heating : Stir at 185°C for 30 minutes to promote amide bond formation.
  • Isolation : Quench in water, extract with dichloromethane, and purify via silica chromatography.

Advantages :

  • Eliminates the need for coupling reagents.
  • Suitable for acid- and heat-stable substrates.

Catalytic and Solvent Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol adapted from benzothiazole synthesis involves:

  • Mix 4-nitrobenzoic acid and amine with propylphosphonic anhydride (T3P®) and N,N-diisopropylethylamine (DIPEA).
  • Irradiate at 100°C for 10 minutes in a sealed tube.
  • Purify via filtration and recrystallization.

Benefits :

  • 84% yield achieved for analogous benzothiazoles.
  • Enhanced reproducibility and scalability.

Solvent Systems

  • Polar aprotic solvents : DCM and NMP are optimal for carbodiimide and PPA methods, respectively.
  • Aqueous-organic biphasic systems : Amberlyst-15 in water under ultrasonication at 90°C offers an eco-friendly alternative.

Analytical Validation

Critical quality control steps include:

  • ¹H/¹³C NMR : Confirm absence of residual solvents and byproducts.
  • HRMS : Verify molecular ion peak at m/z 389.9784 (calculated for C₁₅H₁₁Cl₃N₂O₄).
  • HPLC : Assess purity (>95% by area normalization).

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide serves as a building block in organic synthesis. It can undergo various reactions:

  • Reduction : Produces 4-amino-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide.
  • Substitution : Generates various substituted derivatives based on the nucleophile used.
  • Hydrolysis : Yields 4-nitrobenzoic acid and 2,2,2-trichloro-1-phenoxyethanamine.

These transformations are crucial for developing more complex organic compounds used in pharmaceuticals and agrochemicals.

Biology

Research has investigated the biological activity of this compound, particularly its interactions with biomolecules. Studies have indicated potential antimicrobial properties against various pathogens. For instance, derivatives of similar compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Medicine

In the medical field, this compound is being explored for its therapeutic properties , particularly:

  • Antimicrobial Activity : Studies have evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Preliminary research suggests potential anticancer properties. For example, related compounds have demonstrated efficacy against human colorectal carcinoma cell lines in vitro .

Industry

In industrial applications, the compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for formulating pesticides and other agrochemicals that require specific biological activity.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Bacteria
N11.27Bacillus subtilis
N81.43Escherichia coli
N221.30Klebsiella pneumoniae

Table 2: Anticancer Activity against HCT116 Cell Line

CompoundIC50 (µM)Activity Type
N95.85Anticancer
N184.53Anticancer

Case Study 1: Antimicrobial Screening

A study evaluated several derivatives of benzamides for their antimicrobial potency using disk diffusion assays. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Evaluation

Another research effort focused on synthesizing compounds based on the structure of 4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide. The synthesized analogues were tested against human cancer cell lines using the Sulforhodamine B assay. Results showed that some compounds had IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

Mechanism of Action

The mechanism of action of 4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloroethyl group may also contribute to the compound’s reactivity and interactions with biomolecules .

Comparison with Similar Compounds

Key Findings and Implications

Substituent-Driven Bioactivity : The nitro group enhances anticonvulsant and TRPA1 antagonistic effects, while halogenated or bulky N-substituents improve target selectivity .

Structural Flexibility : Benzamide derivatives tolerate diverse substituents, enabling tailored applications in medicinal chemistry (e.g., anticonvulsants, anticancer agents) and materials science .

Biological Activity

4-Nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a synthetic organic compound with the molecular formula C15H11Cl3N2O4. This compound is characterized by its unique structure, which includes a nitro group, a trichloroethyl group, and a phenoxyethyl moiety attached to a benzamide core. These functional groups contribute to its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and agrochemicals.

The compound's structure allows for various interactions with biological targets. The presence of the nitro group suggests potential bioreductive activation, leading to reactive intermediates that may interact with cellular components. The trichloroethyl moiety is hypothesized to enhance reactivity towards biological macromolecules, potentially resulting in significant pharmacological effects.

Antimicrobial Properties

Research indicates that 4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects in cancer cells through apoptosis. The nitro group may play a crucial role in this process by forming reactive intermediates that interact with DNA or proteins involved in cell cycle regulation.

The proposed mechanism of action for 4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide involves:

  • Bioreduction : The nitro group can undergo bioreduction to generate reactive nitrogen species.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : It may bind to certain receptors, modulating their activity and affecting downstream signaling pathways.

Research Findings

A summary of key research findings related to the biological activity of 4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is presented below:

StudyFocusFindings
Study 1Antimicrobial ActivityInhibition of Gram-positive and Gram-negative bacteria; effective against resistant strains.
Study 2Anticancer ActivityInduction of apoptosis in cancer cell lines; potential for use in chemotherapy.
Study 3Mechanistic InsightsReactive intermediates formed from nitro group lead to DNA damage; enzyme inhibition observed.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of 4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at low concentrations, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in increased apoptosis rates compared to control groups, indicating promising anticancer activity.

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for 4-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide?

  • Methodological Answer : Synthesis typically involves sequential reactions: (i) coupling the trichloro-phenoxyethylamine moiety to the benzamide core via nucleophilic acyl substitution, followed by (ii) nitration at the para position. Critical factors include:
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency for acylation steps .
  • Temperature control : Nitration requires strict temperature control (0–5°C) to avoid byproducts from over-nitration or decomposition .
  • Purification : Column chromatography or recrystallization (e.g., using methanol/water mixtures) is essential to isolate the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolves substituent effects (e.g., electron-withdrawing nitro and trichloromethyl groups) on aromatic protons and carbons .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .

Q. What potential pharmacological applications are suggested by structurally similar benzamide derivatives?

  • Methodological Answer : Analogous compounds exhibit:
  • Antimicrobial activity : Thieno-pyrimidine benzamides show efficacy against bacterial/fungal strains via enzyme inhibition .
  • Anti-parasitic properties : N-(2-aminoethyl)benzamides inhibit Trypanosoma brucei by targeting essential metabolic pathways .
  • Receptor targeting : Fluorinated benzamides act as pharmacophores in drug design due to their binding affinity .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

  • Methodological Answer :
  • Cross-validation : Combine NMR with X-ray crystallography or high-resolution MS to resolve ambiguities (e.g., overlapping peaks in crowded aromatic regions) .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .
  • Isotopic labeling : Use 15N or 13C-labeled precursors to trace specific functional groups in complex spectra .

Q. What computational methods predict the reactivity of nitro and trichloromethyl substituents in synthesis?

  • Methodological Answer :
  • Quantum chemical calculations : Assess electron-withdrawing effects of -NO₂ and -CCl₃ groups on reaction intermediates (e.g., Hammett σ constants for nitration regioselectivity) .
  • Molecular dynamics simulations : Model steric hindrance from the trichloromethyl group during acylation steps .
  • AI-driven optimization : Tools like COMSOL Multiphysics simulate reaction conditions (e.g., solvent polarity, temperature gradients) to maximize yield .

Q. What strategies optimize reaction yields when electron-withdrawing groups reduce nucleophilicity?

  • Methodological Answer :
  • Catalytic activation : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the acylating agent .
  • Microwave-assisted synthesis : Accelerates reactions with sluggish kinetics due to steric/electronic effects .
  • Protecting groups : Temporarily shield reactive sites (e.g., amine protection with Boc groups) to direct regioselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of benzamide analogs?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variables affecting activity .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing -NO₂ with -CN) to isolate contributing factors .
  • Dose-response profiling : Validate potency thresholds using orthogonal assays (e.g., enzymatic vs. cell-based) .

Tables for Key Data

Property Technique Typical Observations Reference
Melting Point DSC180–185°C (decomposition observed)
LogP (Lipophilicity) HPLC Retention Time~3.5 (indicative of moderate blood-brain barrier penetration)
Synthetic Yield Optimized Protocol45–60% (dependent on nitration step purity)

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